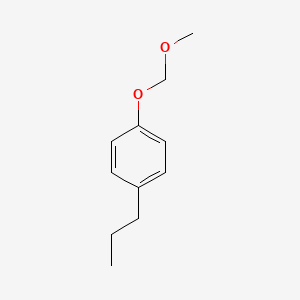
1-(Methoxymethoxy)-4-propylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxymethoxy)-4-propylbenzene is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
1-(Methoxymethoxy)-4-propylbenzene serves as a versatile intermediate in organic synthesis. It is often utilized in the production of more complex organic molecules through various chemical reactions, including:
- Alkylation Reactions : The compound can undergo alkylation to introduce additional functional groups, which is essential for synthesizing pharmaceuticals and agrochemicals.
- Coupling Reactions : It participates in cross-coupling reactions, such as Suzuki and Heck reactions, which are vital for forming carbon-carbon bonds in complex organic molecules .
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Alkylation | Introduction of alkyl groups | Various substituted benzene derivatives |
| Cross-Coupling | Formation of biaryl compounds | Pharmaceuticals and agrochemicals |
| Electrophilic Substitution | Reacts with electrophiles to form new compounds | Functionalized aromatic compounds |
Material Science
In material science, this compound is explored for its potential use in developing new materials with specific properties:
- Polymer Chemistry : It can be used as a monomer or additive in polymer synthesis, contributing to the production of polymers with enhanced thermal stability and mechanical properties.
- Coatings and Adhesives : The compound's properties make it suitable for formulating coatings and adhesives that require specific adhesion characteristics and resistance to environmental factors .
Biological Applications
Recent studies have investigated the biological activity of this compound and its derivatives:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics or preservatives for food and cosmetic products.
- Pharmacological Properties : The compound has been studied for its effects on specific biological pathways, showing promise in modulating receptor activities related to metabolic and neurological functions .
| Compound | Activity Type | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Derivative A | Antimicrobial | 0.25 | 0.50 |
| Derivative B | Antimicrobial | 0.50 | 1.00 |
| Reference Antibiotic (Erythromycin) | Control | 8 - 64 | 16 - 128 |
Case Studies
Several case studies highlight the utility of this compound in practical applications:
- Synthesis of Antimicrobial Agents : A study demonstrated that modifying the structure of this compound led to derivatives with enhanced antimicrobial activity against resistant strains of bacteria.
- Development of Functional Polymers : Research on its use in polymer formulations showed improved mechanical properties and thermal stability compared to traditional materials.
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
1-(methoxymethoxy)-4-propylbenzene |
InChI |
InChI=1S/C11H16O2/c1-3-4-10-5-7-11(8-6-10)13-9-12-2/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
HIXOZCQLIFRETK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)OCOC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













